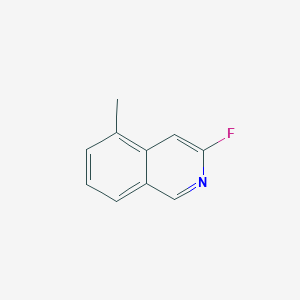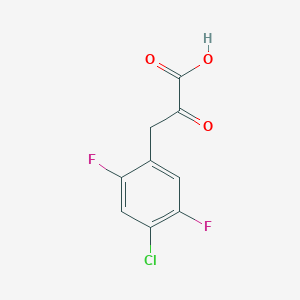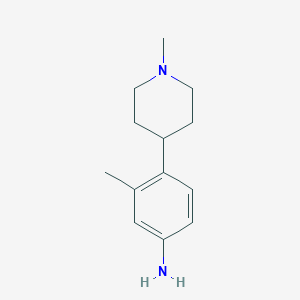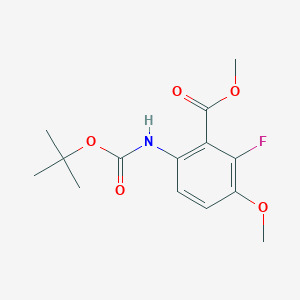
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methoxy group attached to a benzoate ester. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine and methoxy substituents. One common method involves the reaction of 6-amino-2-fluoro-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, the Boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards enzymes or receptors by altering its electronic and steric properties .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-amino-2-fluoro-3-methoxybenzoate: Lacks the Boc protection, making it more reactive.
Methyl 6-(Boc-amino)-3-methoxybenzoate: Similar structure but without the fluorine atom.
Methyl 6-(Boc-amino)-2-fluorobenzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is unique due to the combination of the Boc-protected amino group, fluorine atom, and methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H18FNO5 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(18)16-8-6-7-9(19-4)11(15)10(8)12(17)20-5/h6-7H,1-5H3,(H,16,18) |
InChI-Schlüssel |
UAIIPUKNUYHGAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


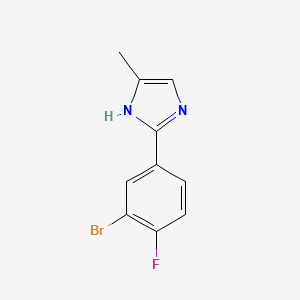
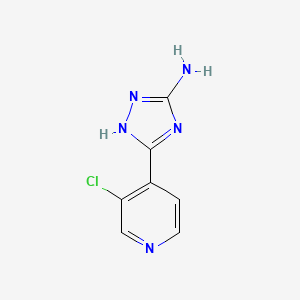
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

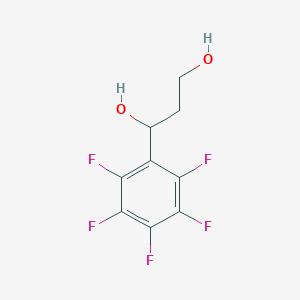
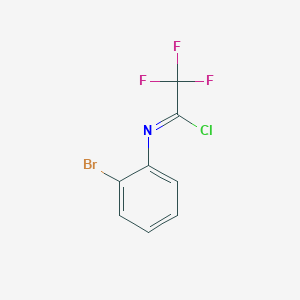
![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)

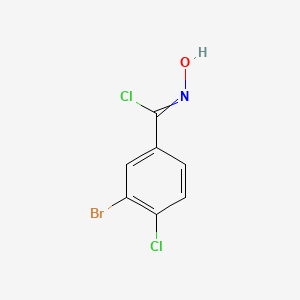

![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)
